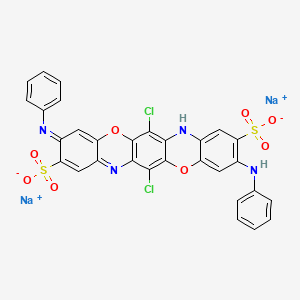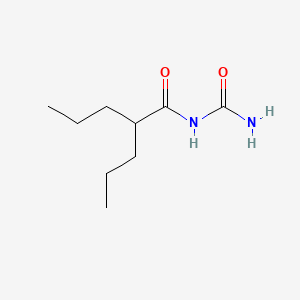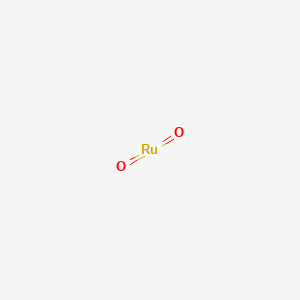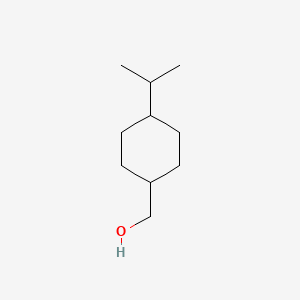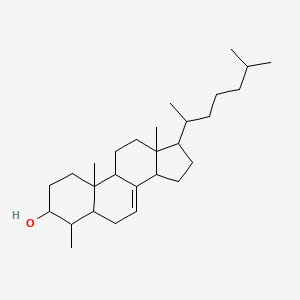
2-羟基-5-甲氧基苯甲醛
概述
描述
Synthesis Analysis
2-Hydroxybenzaldehydes, including derivatives like 2-Hydroxy-5-methoxybenzaldehyde, can undergo reactions with alkynes, alkenes, or allenes facilitated by a rhodium catalyst system, leading to the formation of 2-alkenoylphenols with good to excellent yields. The reaction's regioselectivity is influenced by the substituents on the acetylene, with oxygen functions at the propargylic position having a notable directing effect. Additionally, these aldehydes can react with specific alkenes or allenes, such as triethylvinylsilane and 2-norbornene, replacing alkynes in certain cases (Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds similar to 2-Hydroxy-5-methoxybenzaldehyde have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its Ni(II) and Mo(VI) complexes have been synthesized and characterized, revealing insights into the ligand bonding and coordination geometries, which can provide a deeper understanding of the molecular structure of related compounds (Takjoo et al., 2013).
Chemical Reactions and Properties
2-Hydroxy-5-methoxybenzaldehyde can participate in various chemical reactions, including the formation of Schiff bases, which exhibit significant antiaflatoxigenic and antimicrobial properties. Such reactions not only highlight the chemical versatility of the compound but also its potential utility in addressing biological challenges (Harohally et al., 2017).
Physical Properties Analysis
The physical properties of 2-Hydroxy-5-methoxybenzaldehyde derivatives, such as 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), have been explored through crystal growth and spectral studies. These investigations provide insights into the compound's crystal structure, lattice parameters, and potential as a nonlinear optical (NLO) material, which is significant for applications in photonic and electronic devices (Binil et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-5-methoxybenzaldehyde and its analogs have been elucidated through various synthetic and characterization studies. For example, the anodic acetoxylation of related compounds demonstrates the reactivity and functional group transformations possible with 2-Hydroxy-5-methoxybenzaldehyde, contributing to a broader understanding of its chemical behavior (Ohmori et al., 1980).
科学研究应用
药理学
2-羟基-5-甲氧基苯甲醛在药理学研究中显示出潜力,因为它对螨虫Tyrophagus putrescentiae具有杀螨活性 {svg_1}。这表明它可用于开发针对螨虫感染的治疗方法或预防措施,这在人类和兽医学中都非常重要。
有机合成
在有机化学领域,该化合物被用作合成放射性标记化合物(如去甲基-PBR06)的前体 {svg_2}。这些化合物对于正电子发射断层扫描 (PET) 等成像技术至关重要,这些技术在医学诊断和研究中发挥着重要作用。
材料科学
材料科学中的应用包括研究昆虫对各种植物化合物产生的电触角图反应 {svg_3}。了解这些反应可以导致开发更好的害虫防治方法,并有助于创造具有特定嗅觉特性的新材料。
分析化学
2-羟基-5-甲氧基苯甲醛在分析化学中发挥作用,用于研究电触角图反应 {svg_4}。这有助于开发用于检测各种样品中挥发性化合物的新型分析方法。
农业
在农业科学中,该化合物的杀螨特性对于保护作物免受螨虫损害具有重要意义 {svg_5}。此外,它在植物中的存在及其在调味和香料中的作用表明它可以应用于增强农产品和加工过程。
环境科学
环境科学家对该化合物在植物相互作用中的作用及其对生态系统的影响感兴趣 {svg_6}。它对昆虫行为和植物健康的影响可能对生态平衡和保护工作产生更广泛的影响。
食品工业
虽然 2-羟基-5-甲氧基苯甲醛本身可能不会直接用于食品工业,但它与香草醛(该化合物的异构体)的结构相似性表明它可能用作调味剂或用于合成食品添加剂 {svg_7}。
化妆品行业
该化合物的香味特性使其成为化妆品行业使用的候选物质。 它在创造令人愉悦的气味方面的潜力可以用于香水、乳液和其他个人护理产品 {svg_8}。
作用机制
Target of Action
The primary target of 2-Hydroxy-5-methoxybenzaldehyde is the bacterium Mycobacterium avium subsp. paratuberculosis (Map) . This bacterium is known to infect food animals and humans, and can be present in milk, cheese, and meat .
Mode of Action
2-Hydroxy-5-methoxybenzaldehyde interacts with its target by causing phosphate ions to leak into the extracellular environment in a time- and concentration-dependent manner . This compound also alters the molecular packing characteristics of phospholipid molecules of model membranes, causing fluidization .
Biochemical Pathways
The compound’s interaction with Map affects the integrity of the bacterial cell membrane . The disruption of the bacterial cell membrane might be associated with the destruction of the pathogenic bacteria .
Pharmacokinetics
Its physical properties such as its boiling point (250 °c) and melting point (4 °c) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth of Map . This is achieved through the disruption of the bacterial cell membrane, leading to leakage of phosphate ions .
属性
IUPAC Name |
2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHSPPYCNDYIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217478 | |
| Record name | m-Anisaldehyde, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672-13-9 | |
| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxysalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Anisaldehyde, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Hydroxy-5-methoxybenzaldehyde exhibits its antimicrobial action primarily by disrupting bacterial cell membranes. [, ] Studies using model membranes show that it integrates into phospholipid monolayers, forming aggregates and increasing membrane fluidity. [, ] This disruption can lead to leakage of essential ions like phosphate and affect the intracellular adenosine triphosphate (ATP) concentration, ultimately causing bacterial cell death. []
ANone:
- Spectroscopic Data: Characterization often involves techniques like IR, UV, 1H-NMR, and 13C-NMR. [, , , ] For example, the presence of characteristic peaks in the 1H NMR spectrum can confirm the presence of aldehyde, hydroxyl, and methoxy groups. [, ]
A: While specific data on material compatibility is limited in the provided research, 2-hydroxy-5-methoxybenzaldehyde's stability in various solvents and its ability to form complexes with metals like copper(II) have been explored. [, , ] Its performance and applications under specific conditions would require further investigation.
A: Research suggests that copper(II) complexes derived from 2-hydroxy-5-methoxybenzaldehyde oxime exhibit catalytic activity in the oxidation of certain olefins. [] The precise reaction mechanisms, selectivity, and potential applications require further investigation.
A: Yes, theoretical studies using time-dependent density functional theory (TDDFT) have been conducted to investigate the excited-state dynamics of 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde (BTHMB), a derivative of 2-hydroxy-5-methoxybenzaldehyde. [] These simulations provide insights into the excited-state intramolecular proton transfer (ESIPT) process and potential fluorescence quenching pathways. []
A: Research suggests that the presence of both the hydroxyl and methoxy groups in the benzaldehyde structure contributes to its acaricidal activity. [] Additionally, the position of these substituents on the benzene ring influences the compound's overall antibacterial activity. []
ANone: The provided research primarily focuses on the fundamental chemical properties and antimicrobial activities of 2-hydroxy-5-methoxybenzaldehyde. It lacks detailed investigations into complex biological interactions, pharmacological properties, safety profiles, or environmental impacts.
ANone: The provided research doesn't offer a historical overview. It primarily reflects recent investigations into the compound's properties and potential applications.
A: The research highlights potential applications in diverse fields, including food preservation due to its acaricidal and antifungal properties, [, ] and potential applications in material science as a building block for metal-organic frameworks. [] Further interdisciplinary research could unveil additional applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

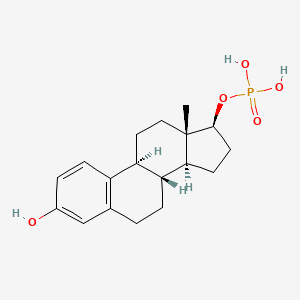

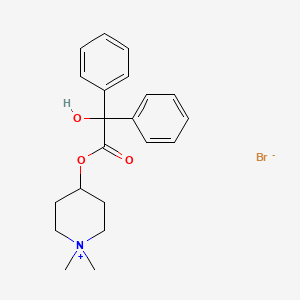
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)



